molecular formula C8H7BrN2 B8017595 6-Amino-3-bromo-2-methylbenzonitrile

6-Amino-3-bromo-2-methylbenzonitrile

Cat. No.: B8017595
M. Wt: 211.06 g/mol
InChI Key: NFJSIWUQYGVKTE-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a cyano group (-CN) attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Amination: One common synthetic route involves the halogenation of 2-methylbenzonitrile followed by amination. The reaction typically requires a halogenating agent such as bromine (Br2) and an aminating agent like ammonia (NH3).

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromo group.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The cyano group can be reduced to form an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaOH, aqueous conditions.

Major Products Formed:

  • Nitro derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Various substituted benzene derivatives from nucleophilic substitution reactions.

Scientific Research Applications

6-Amino-3-bromo-2-methylbenzonitrile is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-3-bromo-2-methylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 3-Amino-6-bromo-2-methylbenzonitrile: Similar structure but different position of amino and bromo groups.

  • 4-Bromo-2-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.

  • 2-Bromo-4-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.

Uniqueness: 6-Amino-3-bromo-2-methylbenzonitrile is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both amino and bromo groups on the benzene ring makes it particularly versatile in organic synthesis and industrial applications.

Properties

IUPAC Name

6-amino-3-bromo-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJSIWUQYGVKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 8.3 grams (0.063 mole) of 2-amino-6-methylbenzonitrile in 125 mL of N,N-dimethylformamide was cooled in an ice bath, and a solution of 11.2 grams (0.063 mole) of N-bromosuccinimide in 125 mL of N,N-dimethylformamide was added dropwise during a 30 minute period, while maintaining the reaction mixture temperature at about 15°-25° C. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 20 hours. After this time, the reaction mixture was poured into 1 liter of aqueous 3N sodium hydroxide. The mixture was then diluted to a volume of about 1700 mL with distilled water. A solid precipitate was collected by filtration and dried under reduced pressure, yielding 12.3 grams of 2-amino-5-bromo-6-methylbenzonitrile, mp 111°-113° C. The NMR spectrum was consistent with the proposed structure.
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